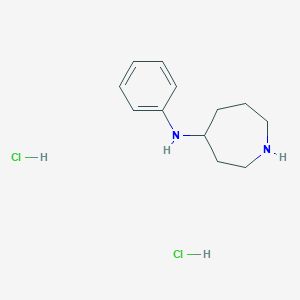
N-(4-Azepanyl)-N-phenylamine dihydrochloride
Übersicht
Beschreibung
N-(4-Azepanyl)-N-phenylamine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Azepanyl)-N-phenylamine dihydrochloride, also referred to as 2-(1-Azepanyl)phenyl]amine dihydrochloride , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's unique pharmacological properties.
- Phenyl Group : Attached to the azepane, it plays a crucial role in the compound's interaction with biological targets.
- Dihydrochloride Form : Enhances solubility and stability in aqueous environments, making it suitable for various biological assays.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various receptors and neurotransmitter systems. Notably, it has been studied for its potential effects on sigma receptors, which are implicated in several neurological processes such as pain perception, memory, and learning.
- Sigma Receptor Modulation : The compound exhibits affinity for sigma receptors, influencing neurotransmitter release and potentially offering neuroprotective effects .
- Cytotoxicity and Antiproliferative Effects : In vitro assays have demonstrated its ability to inhibit cell proliferation in certain cancer models, suggesting potential applications in oncology .
In Vitro Studies
In vitro studies have evaluated the compound's efficacy through various assays:
- Cytotoxicity Assays : Studies indicate that this compound can induce cytotoxic effects at specific concentrations, with IC50 values determined for different cell lines .
- Receptor Binding Studies : Binding affinity studies reveal that the compound interacts with sigma receptors, which may mediate its neuroactive properties .
Case Studies
- Neuroprotective Effects : A study conducted on cellular models of neurodegeneration demonstrated that the compound could reduce oxidative stress markers, indicating a potential protective role against neurodegenerative diseases .
- Anticancer Activity : In a recent investigation, the compound was shown to inhibit growth in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Azepane ring + phenyl + amine | Neuroactive potential, anticancer activity | Unique azepane structure |
| Phenethylamine | Ethyl chain + phenyl | Psychoactive properties | Simpler structure |
| Benzylamine | Benzene + amine | Various biological activities | Lacks cyclic nitrogen |
| Piperidine derivatives | Six-membered nitrogen ring | Diverse pharmacological effects | Structural diversity |
Eigenschaften
IUPAC Name |
N-phenylazepan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTYJQTMTXUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















